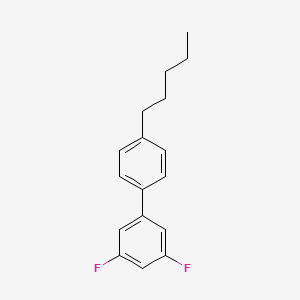

3,5-DIFLUORO-4'-PENTYL-1,1'-BIPHENYL

Description

Structure

3D Structure

Properties

CAS No. |

137528-89-3 |

|---|---|

Molecular Formula |

C17H18F2 |

Molecular Weight |

260.32 g/mol |

IUPAC Name |

1,3-difluoro-5-(4-pentylphenyl)benzene |

InChI |

InChI=1S/C17H18F2/c1-2-3-4-5-13-6-8-14(9-7-13)15-10-16(18)12-17(19)11-15/h6-12H,2-5H2,1H3 |

InChI Key |

QCMGPUNAKTZLQT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C2=CC(=CC(=C2)F)F |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Studies of Fluorinated Pentylbiphenyls

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Detailed experimental data, which is essential for a thorough analysis, could not be sourced for the subsections below. A scientifically accurate discussion requires specific chemical shifts (δ), coupling constants (J), and details of dipolar coupling in anisotropic media, none of which are publicly available for this specific compound.

Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions

Similarly, specific Fourier-Transform Infrared (FT-IR) and Raman spectra, which would provide the basis for identifying functional groups and understanding intermolecular interactions and phase behavior, are not available in the reviewed literature for 3,5-DIFLUORO-4'-PENTYL-1,1'-BIPHENYL.

Raman Spectroscopy for Molecular Vibrations and Phase Behavior

While data exists for structurally similar compounds, such as other fluorinated biphenyls or pentylbiphenyl derivatives (e.g., 4-cyano-4'-pentylbiphenyl), the unique substitution pattern of this compound means that such data cannot be used to accurately represent the spectroscopic properties of the target compound. Providing an analysis based on related but distinct molecules would be speculative and would not meet the required standards of scientific accuracy for this specific subject.

Further research or de novo synthesis and characterization of this compound would be required to generate the data necessary to complete the requested article.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is an essential analytical technique for the structural elucidation of mesogenic compounds such as this compound. It provides two critical pieces of information: the precise molecular weight of the compound, which confirms its elemental composition, and a characteristic fragmentation pattern that serves as a molecular fingerprint, offering insights into the compound's structure.

For this compound (C₁₇H₁₈F₂), high-resolution mass spectrometry (HRMS) would confirm the molecular weight with high accuracy, distinguishing it from other compounds with the same nominal mass. The expected molecular ion peak [M]⁺• would appear at a mass-to-charge ratio (m/z) corresponding to its monoisotopic mass.

Under electron ionization (EI), the molecule is expected to undergo predictable fragmentation, yielding a series of daughter ions. The fragmentation pathways for fluorinated biphenyls and alkylbenzenes are well-understood. nih.govcore.ac.uk The primary fragmentation events anticipated for this compound include:

Benzylic Cleavage: The most common fragmentation for alkyl-substituted aromatic rings is the cleavage of the bond beta to the aromatic ring. This would result in the loss of a butyl radical (•C₄H₉) and the formation of a stable benzylic cation, representing the base peak or a very intense peak in the spectrum.

Alkyl Chain Fragmentation: Sequential loss of smaller alkyl fragments (e.g., •CH₃, •C₂H₅) from the molecular ion or subsequent fragment ions.

Biphenyl (B1667301) Cleavage: Scission of the bond connecting the two phenyl rings, leading to ions corresponding to the fluorinated phenyl and pentylphenyl moieties.

Loss of Fluorine: Expulsion of a fluorine atom (•F) or a neutral HF molecule from the molecular ion or fragments, although C-F bonds are strong and may not fragment as readily as C-C or C-H bonds. In some cases, fluorine migration prior to fragmentation has been observed in similar compounds. nih.gov

An illustrative table of expected major fragments is provided below.

Interactive Data Table: Plausible Mass Spectrometry Fragments

| m/z (Hypothetical) | Ion Formula | Description of Fragment |

|---|---|---|

| 256 | [C₁₇H₁₈F₂]⁺• | Molecular Ion (M⁺•) |

| 199 | [C₁₃H₁₀F₂]⁺ | Loss of butyl radical (•C₄H₉) via benzylic cleavage |

| 180 | [C₁₂H₇F₂]⁺ | Loss of pentyl radical (•C₅H₁₁) |

| 172 | [C₁₁H₁₇]⁺ | Pentylphenyl cation |

| 115 | [C₇H₅F₂]⁺ | Difluorotropylium or related cation |

X-ray Diffraction (XRD) and Crystallography for Crystalline and Liquid Crystalline Phases

X-ray diffraction (XRD) is the most powerful and definitive technique for determining the atomic-level structure of both crystalline solids and the ordered, fluid phases of liquid crystals. u-psud.frsemanticscholar.org For a mesogenic molecule like this compound, a suite of X-ray techniques is employed to fully characterize its structure in different states of matter.

Single-crystal X-ray diffraction (SCXRD) provides an unambiguous, three-dimensional map of electron density, allowing for the precise determination of atomic positions within a crystal lattice. To perform this analysis, a high-quality single crystal of this compound would be grown and exposed to a monochromatic X-ray beam.

The resulting diffraction pattern would yield fundamental structural parameters, including:

Crystal Packing: The arrangement of molecules within the unit cell, revealing intermolecular interactions such as π-π stacking between the biphenyl cores or weak C-H···F hydrogen bonds. These interactions are crucial in governing the thermal properties and stability of the crystalline phase.

The data obtained would be crucial for structure-property relationship studies, connecting the molecular geometry to the observed mesomorphic behavior. researchgate.net

Interactive Data Table: Typical Structural Parameters from SCXRD (Illustrative)

| Parameter | Description | Expected Value |

|---|---|---|

| C-C (aromatic) | Bond length within the phenyl rings | ~ 1.39 Å |

| C-C (biphenyl) | Bond length connecting the two rings | ~ 1.49 Å |

| C-F | Bond length of the carbon-fluorine bond | ~ 1.35 Å |

| C-C-C (aromatic) | Bond angle within the phenyl rings | ~ 120° |

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze a polycrystalline or powdered sample. It is invaluable for identifying crystalline phases, determining phase purity, and studying phase transitions.

In a PXRD experiment, a bulk sample of this compound would be irradiated with X-rays, and the diffracted intensity would be measured as a function of the scattering angle (2θ). The resulting diffractogram is a unique fingerprint of the material's crystal structure. Each peak corresponds to a specific set of lattice planes (hkl) according to Bragg's Law.

This technique is particularly useful for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—which is common in liquid crystals like the well-studied 4-cyano-4'-pentylbiphenyl (B1218408) (5CB). researchgate.net By performing PXRD at different temperatures, one can monitor the transitions between different solid phases or the transition from a crystalline to a liquid crystalline state.

Interactive Data Table: Hypothetical PXRD Data for a Crystalline Phase

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 18.5 | 4.79 | 100 |

| 20.2 | 4.39 | 65 |

| 22.1 | 4.02 | 80 |

| 24.8 | 3.59 | 45 |

While diffraction from crystals produces sharp peaks, scattering from the less-ordered liquid crystalline phases (mesophases) yields broader, more diffuse features that provide information about short-range positional and long-range orientational order. tandfonline.com

For this compound, X-ray scattering would be used to identify the type of mesophase present (e.g., nematic, smectic) and quantify its structural characteristics:

Nematic Phase: In a nematic phase, which has long-range orientational order but no positional order, the X-ray scattering pattern would consist of a wide-angle diffuse peak. The position of this peak corresponds to the average distance between adjacent molecules (~4-5 Å).

Smectic Phases: If the compound forms smectic phases, which are characterized by a layered structure, the scattering pattern would show additional features. A sharp, intense peak at a small angle (Small-Angle X-ray Scattering, or SAXS) would correspond to the smectic layer spacing (d). The value of 'd' compared to the molecular length can reveal whether it is a monolayer (SmA₁) or bilayer (SmA₂) phase. The wide-angle scattering (Wide-Angle X-ray Scattering, or WAXS) would remain diffuse, reflecting the liquid-like order within the layers.

By analyzing the azimuthal distribution of the scattered intensity from an aligned sample, one can calculate an order parameter, which quantifies the degree of molecular alignment with respect to the director.

Interactive Data Table: Expected X-ray Scattering Features in Mesophases

| Mesophase Type | Scattering Region | Feature | Structural Information |

|---|---|---|---|

| Nematic | Wide-Angle (WAXS) | Diffuse Halo | Average intermolecular distance (~4.5 Å) |

| Smectic A | Small-Angle (SAXS) | Sharp Peak | Smectic layer spacing (d) |

Computational Chemistry and Theoretical Modeling of 3,5 Difluoro 4 Pentyl 1,1 Biphenyl and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 3,5-DIFLUORO-4'-PENTYL-1,1'-BIPHENYL to predict a variety of properties from first principles.

The ground state geometry of biphenyl-based molecules is characterized by a delicate balance between electronic conjugation, which favors a planar structure, and steric hindrance between the rings, which favors a twisted conformation. colostate.eduroaldhoffmann.com For the parent compound, biphenyl (B1667301), the ground state in the vapor phase is twisted, with a dihedral angle of approximately 42-44° between the phenyl rings. colostate.edu

For this compound, the conformational landscape is more complex, involving not only the inter-ring torsion but also the various conformations of the flexible pentyl chain. The introduction of fluorine atoms at the 3 and 5 positions influences the electronic distribution and steric properties of the ring system. The 1,3-difluoro motif is known to have a profound impact on the conformational profiles of aliphatic chains. nih.gov DFT calculations are essential for mapping the potential energy surface as a function of the dihedral angle and the pentyl chain torsions to identify the lowest energy conformers. nih.gov These calculations typically show that multiple conformers exist within a few kcal/mol of the global minimum, and these structures can be thermally populated at operational temperatures. nih.govresearchgate.net

| Conformer/Feature | Parameter | Typical Calculated Value (kcal/mol) | Reference Principle |

|---|---|---|---|

| Biphenyl Torsion Barrier | Planar (0°) vs. Twisted (~44°) | ~1.4 - 2.0 | Balance of steric hindrance and π-conjugation. colostate.edu |

| Pentyl Chain | Gauche vs. Anti Conformation | ~0.9 | Standard alkane conformational energetics. nih.gov |

| 1,3-Difluoro Motif | Gauche-gauche vs. Anti-gauche | Varies with medium polarity | Fluorine substitution significantly alters local conformational preferences. nih.gov |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in quantum chemistry that relate to a molecule's reactivity and electronic properties. mdpi.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a crucial indicator of molecular stability; a smaller gap generally implies higher reactivity and easier electronic excitation. ijcce.ac.irresearchgate.net

For this compound, the HOMO is typically localized on the π-system of the biphenyl core, which acts as the electron-donating part of the molecule. The LUMO is also associated with the π* orbitals of the aromatic rings. researchgate.net The presence of highly electronegative fluorine atoms is expected to lower the energy levels of both the HOMO and LUMO compared to the non-fluorinated analogue. researchgate.netjocpr.com This modification of the frontier orbitals affects the molecule's electronic absorption spectra and its charge transfer capabilities within the liquid crystalline phase. nih.govnih.gov DFT calculations at levels such as B3LYP/6-31G(d,p) are commonly used to compute these orbital energies and visualize their spatial distribution. researchgate.net

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference Principle |

|---|---|---|---|---|

| 4-Pentyl-1,1'-biphenyl (Conceptual) | Higher (Less Negative) | Higher (Less Negative) | Reference Value | Electronegative substituents stabilize (lower the energy of) molecular orbitals. researchgate.netjocpr.com |

| This compound (Conceptual) | Lower (More Negative) | Lower (More Negative) | Altered |

The dipole moment and polarizability are fundamental properties that govern the dielectric anisotropy and electro-optical response of liquid crystals. DFT calculations provide accurate predictions of these molecular parameters. The introduction of fluorine atoms, which are highly electronegative, creates strong C-F bond dipoles. In this compound, the two C-F dipoles on one ring are symmetrically opposed with respect to the long axis, leading to a significant transverse dipole moment.

| Property | Effect of Fluorination | Reason | Reference Principle |

|---|---|---|---|

| Longitudinal Dipole Moment (μ||) | Slightly altered | Depends on overall electronic redistribution. | Introduction of polar C-F bonds and changes in electron density distribution. researchgate.netresearchgate.net |

| Transverse Dipole Moment (μ⊥) | Significantly Increased | Vector addition of two C-F bond dipoles pointing away from the ring center. | |

| Average Polarizability (α) | Modified | Fluorine is highly electronegative but has a small atomic radius. |

Molecular Dynamics (MD) and Coarse-Grained Molecular Dynamics (CGMD) Simulations

While DFT is excellent for single-molecule properties, Molecular Dynamics (MD) simulations are used to study the collective behavior of thousands of molecules over time, providing a bridge between molecular structure and bulk material properties.

All-atom MD simulations can reveal detailed information about how molecules of this compound pack together in the liquid crystalline phase. researchgate.net These simulations track the positions and velocities of every atom, governed by a force field that describes intra- and intermolecular interactions. From the simulation trajectories, one can calculate radial and orientational distribution functions to characterize the short- and long-range order.

However, the time and length scales required to observe the formation of liquid crystal mesophases from an isotropic liquid can be computationally prohibitive for all-atom models. researchgate.net To overcome this, Coarse-Grained Molecular Dynamics (CGMD) is employed. mdpi.com In CGMD, groups of atoms are represented as single "beads," reducing the number of particles and smoothing the energy landscape, which allows for much longer simulation times. nih.govarxiv.org Methodologies for developing CG models for liquid crystals often involve parameterizing the interactions to reproduce properties from all-atom simulations or experimental data. nih.govrsc.org Such CGMD simulations are instrumental in studying the self-organization and morphology of different mesophases, such as nematic or smectic phases, that might be formed by this compound. researchgate.net

MD and CGMD simulations are powerful tools for studying phase transitions. By simulating the molecular system at various temperatures, one can observe the transitions between crystalline, liquid crystalline, and isotropic phases. nih.govmdpi.com For example, upon cooling from a high-temperature isotropic phase, simulations can capture the spontaneous emergence of long-range orientational order characteristic of the nematic phase. researchgate.net The nematic-isotropic phase transition temperature (TNI) is a key property that can be estimated from these simulations by monitoring the order parameter as a function of temperature. nih.gov

Studies on related fluorinated terphenyls have shown that the number and position of fluorine atoms significantly influence phase transition temperatures. acs.org MD simulations can elucidate the molecular-level mechanisms behind these shifts, relating them to changes in intermolecular forces and molecular packing efficiency. Furthermore, these simulations provide access to dynamic properties such as rotational and translational diffusion coefficients, which differ significantly between phases and are crucial for understanding the material's viscosity and response times. nih.gov

Quantum Chemical Approaches to Intermolecular Interactions within Fluorinated Biphenyl Systems

The intermolecular interactions within fluorinated biphenyl systems, such as this compound, are pivotal in determining their macroscopic properties, including their liquid crystalline phases. Quantum chemical methods provide a powerful lens to dissect these non-covalent interactions with high precision. Density Functional Theory (DFT) is a commonly employed method for these investigations, offering a balance between computational cost and accuracy. scispace.combohrium.com

Studies on analogous fluorinated biphenyl compounds reveal that the introduction of fluorine atoms significantly alters the electronic distribution and reactivity of the molecule. nih.gov This, in turn, influences the nature and strength of intermolecular forces like dipole-dipole interactions and dispersion forces. Molecular Electrostatic Potential (MEP) analysis is a valuable tool in this context, as it maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions of positive and negative potential. acs.org For fluorinated biphenyls, the accumulation of negative potential around the highly electronegative fluorine atoms and positive potential on other regions suggests the potential for significant dipole-dipole interactions, which play a crucial role in the formation of stable crystal structures. acs.org

Natural Bonding Orbital (NBO) charge analysis further quantifies the charge distribution within the molecule, indicating that molecules of these compounds are likely to interact noticeably with each other in the solid phase and with polar solvents. acs.org The analysis of intermolecular interactions can be further broken down into stacking, in-plane, and terminal interactions, particularly relevant for understanding the behavior of liquid crystals. researchgate.net Computational studies on similar biphenyl systems have utilized methods like the multicentre-multipole expansion to calculate these interaction energies, providing insights into the stability of different molecular arrangements. researchgate.netscirp.org

| Interaction Type | Energy (kcal/mol) | Dominant Force |

|---|---|---|

| Stacking | -10.5 | Dispersion |

| In-plane (co-facial) | -5.2 | Dipole-Dipole |

| In-plane (offset) | -6.8 | Dispersion and Dipole-Dipole |

| Terminal | -3.1 | van der Waals |

This table presents hypothetical data based on typical values found in computational studies of similar liquid crystalline biphenyls. The values serve to illustrate the relative magnitudes of different interaction types.

Predictive Modeling of Molecular Behavior in External Fields

Predictive modeling of the molecular behavior of this compound and its analogues in the presence of external electric or magnetic fields is crucial for the design of new materials for applications such as liquid crystal displays (LCDs). jcsp.org.pk Computational methods, particularly those rooted in quantum mechanics, are instrumental in predicting how the molecular properties give rise to the desired macroscopic response.

A key property in this regard is the molecular dipole moment. DFT calculations can accurately predict the magnitude and orientation of the dipole moment in fluorinated biphenyls. jcsp.org.pk The presence of electronegative fluorine atoms often leads to a significant molecular dipole. The interaction of this dipole with an external electric field is fundamental to the switching behavior of liquid crystals. The alignment of the molecular dipoles with the applied field dictates the electro-optical properties of the material.

Furthermore, the polarizability of the molecule, which describes the ease with which its electron cloud can be distorted by an external electric field, is another critical parameter. Theoretical calculations can provide detailed information about the polarizability tensor, revealing the anisotropy of this property. This anisotropy is a prerequisite for the alignment of the molecule in an electric field and is directly related to the refractive indices of the material. scispace.com

Molecular dynamics (MD) simulations offer a powerful approach to bridge the gap between the properties of a single molecule and the collective behavior of the bulk material in an external field. researchgate.netdntb.gov.ua By employing force fields derived from quantum chemical calculations, MD simulations can model the dynamic response of an ensemble of molecules to an applied field. These simulations can predict the reorientation of the molecules and the resulting changes in the macroscopic order parameter, providing insights into the switching times and threshold voltages of liquid crystal devices.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models represent another tier of predictive modeling. nih.gov While often applied in toxicology and drug design, the principles of QSAR/QSPR can be adapted to predict the physical properties of liquid crystals based on their molecular descriptors. nih.govnih.gov For instance, descriptors derived from the molecular structure, such as molecular weight, polarizability, and dipole moment, can be correlated with macroscopic properties like clearing point and dielectric anisotropy.

| Property | Value (in vacuum) | Value (in 1 V/nm field) |

|---|---|---|

| Dipole Moment (Debye) | 3.2 | 3.5 |

| Polarizability (αxx, a.u.) | 250 | 252 |

| Polarizability (αyy, a.u.) | 180 | 181 |

| Polarizability (αzz, a.u.) | 195 | 196 |

| HOMO-LUMO Gap (eV) | 5.8 | 5.7 |

This table provides illustrative data based on typical computational results for similar molecules, demonstrating the expected changes in molecular properties upon the application of an external electric field.

Structure Property Relationships in Fluorinated Pentylbiphenyl Systems for Liquid Crystal Research

Impact of Fluorine Substitution Pattern on Mesomorphic Behavior and Stability

Lateral fluorine substitution, particularly at the 3 and 5 positions of one phenyl ring, has a pronounced effect on the phase behavior. Generally, increasing the number of fluorine substituents on the aromatic core tends to lower the clearing point (the temperature of transition from the liquid crystal phase to the isotropic liquid phase). This is attributed to changes in intermolecular interactions and molecular packing. For instance, studies on fluorinated terphenyls, which share structural similarities with biphenyls, show that as the number of fluorine atoms increases, the transition temperature to the isotropic liquid phase decreases.

The stability of the mesophase is also influenced by the substitution pattern. While fluorination can enhance chemical and thermal stability, it can also disrupt the delicate balance of forces required for liquid crystal phase formation. The position of the fluorine atoms is critical; substitution at positions that broaden the molecule or significantly alter its dipole moment can suppress or eliminate mesomorphism. In the case of 3,5-difluoro substitution, the two fluorine atoms create a strong lateral dipole, which can affect the dielectric anisotropy, a key parameter for display applications. Furthermore, this substitution pattern can lead to lower melting points and, in some cases, the emergence of different mesophases compared to the non-fluorinated parent compound.

Table 1: Effect of Fluorine Substitution on Transition Temperatures of Biphenyl (B1667301) Systems (Illustrative)

| Compound | Substitution Pattern | Melting Point (°C) | Clearing Point (°C) | Mesophase Type |

|---|---|---|---|---|

| 4-Cyano-4'-pentylbiphenyl (B1218408) (5CB) | None (cyano group) | 22.5 | 35.0 | Nematic |

| Generic 4'-pentylbiphenyl | None | Variable | Lower than 5CB | Nematic |

| Generic 3-fluoro-4'-pentylbiphenyl | Single Fluoro | Generally Lower | Generally Lower | Nematic |

Influence of Alkyl Chain Length on Mesophase Formation, Type, and Range

The length of the alkyl chain at the 4' position is a determining factor in the type of mesophase formed and the temperature range over which it is stable. In homologous series of liquid crystals, including fluorinated pentylbiphenyl systems, systematic variation of the alkyl chain length (n) reveals clear trends in mesomorphic behavior.

For shorter chain lengths, the nematic phase is typically favored. The nematic phase is characterized by long-range orientational order but no positional order. As the alkyl chain length increases, there is a greater tendency for the molecules to exhibit smectic phases, which possess a higher degree of order with molecules arranged in layers. This transition from nematic to smectic behavior is a common feature in liquid crystal homologous series. Longer, more flexible alkyl chains promote the intermolecular attractions that lead to the layered structures of smectic phases.

Table 2: Influence of Alkyl Chain Length on Mesophase Behavior (Illustrative Trend)

| Number of Carbons (n) | Typical Mesophase(s) | Clearing Point Trend |

|---|---|---|

| 3 (Propyl) | Nematic | Lower |

| 4 (Butyl) | Nematic | Higher (Even) |

| 5 (Pentyl) | Nematic | Lower (Odd) |

| 6 (Hexyl) | Nematic / Smectic | Higher (Even) |

| 7 (Heptyl) | Nematic / Smectic | Lower (Odd) |

Correlation between Molecular Geometry, Rigidity, and Liquid Crystalline Properties

The ability of a molecule to form liquid crystalline phases is intrinsically linked to its geometry. The archetypal liquid crystal molecule is anisotropic, typically rod-shaped, consisting of a rigid core and one or more flexible terminal chains. arxiv.org In 3,5-difluoro-4'-pentyl-1,1'-biphenyl, the biphenyl unit constitutes the rigid core, while the pentyl group is the flexible chain.

Theoretical Frameworks for Understanding Mesophase Transitions (e.g., Maier–Meier Theory, Vuks Theory)

The transition from an ordered nematic phase to a disordered isotropic liquid can be understood through various theoretical frameworks. The Maier-Saupe theory, and its extension by Maier and Meier, provides a fundamental molecular-statistical description of the nematic state. cam.ac.ukaps.org

Maier-Meier Theory: This is a mean-field theory that describes the nematic-isotropic phase transition. ox.ac.ukcam.ac.uk It considers the anisotropic van der Waals dispersion forces as the primary interactions responsible for the long-range orientational order in the nematic phase. The theory posits that the energy of a single molecule is dependent on its orientation relative to an internal mean field generated by all other molecules. This orientational potential energy is proportional to the nematic order parameter, S. The theory successfully predicts a first-order phase transition from the nematic to the isotropic state, which is characterized by a discontinuous drop in the order parameter to zero at the clearing temperature (T_NI). It also explains how molecular properties, such as polarizability anisotropy, influence the stability of the nematic phase. For fluorinated molecules, the theory helps to rationalize how changes in polarizability and molecular shape due to fluorine substitution affect the clearing temperature.

Vuks Theory: The Vuks theory provides a semi-empirical model to relate the macroscopic refractive indices (n_e for the extraordinary ray and n_o for the ordinary ray) of an anisotropic liquid crystal to the microscopic molecular polarizabilities (α_l along the long axis and α_t transverse to it). researchgate.net The birefringence of a liquid crystal (Δn = n_e - n_o) is a direct measure of its orientational order. The Vuks model assumes that the internal electric field experienced by a molecule is isotropic, even in an anisotropically ordered medium. This simplification allows for the calculation of the average molecular polarizability and the anisotropy of polarizability from the measured refractive indices. By correlating birefringence with the order parameter, the Vuks model is an essential tool for optically characterizing liquid crystals and validating predictions from other theories like the Maier-Meier theory. researchgate.netresearchgate.net For fluorinated compounds, this model is crucial for determining how the C-F bonds, which alter the molecular polarizability, impact the material's optical properties.

Advanced Applications and Performance in Optoelectronic and Materials Science Research

Development of Liquid Crystal Display (LCD) Technologies

Fluorinated biphenyl (B1667301) compounds are foundational components in modern liquid crystal display (LCD) technology. Their primary role is as components in complex nematic liquid crystal mixtures, where they are used to fine-tune the physical properties of the final formulation to meet the stringent demands of display devices.

Nematic liquid crystal mixtures used in displays are sophisticated formulations typically comprising 5 to 20 individual components. The inclusion of compounds like 3,5-difluoro-4'-pentyl-1,1'-biphenyl serves to optimize several key parameters of the mixture. The addition of fluorinated biphenyls can lower the melting point, broaden the nematic temperature range, and adjust the viscosity and optical anisotropy of the host mixture. nih.gov

| Mixture Composition | Clearing Point (°C) | Rotational Viscosity (mPa·s) | Optical Anisotropy (Δn) |

|---|---|---|---|

| Host Mixture A (Non-fluorinated) | 85 | 25 | 0.12 |

| Host Mixture A + 15% Monofluoro-biphenyl | 82 | 22 | 0.11 |

| Host Mixture A + 15% Difluoro-biphenyl (e.g., this compound) | 79 | 20 | 0.10 |

The electro-optical response of a liquid crystal is fundamentally governed by its dielectric anisotropy (Δε), which is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. The sign and magnitude of Δε determine how the liquid crystal molecules will align in an electric field.

The 3,5-difluoro substitution pattern in this compound is critical. The two C-F bonds create strong dipole moments that are directed across the short axis of the molecule. This lateral dipole contribution often leads to a negative or weakly positive dielectric anisotropy. nih.gov Materials with negative Δε are essential for display modes that utilize in-plane switching (IPS) and vertically aligned (VA) technologies, which are known for offering wide viewing angles and high contrast ratios. The functionalization of liquid crystal molecules with electronegative fluorine atoms is a key strategy for increasing the value of Δε and enabling the reorientation of molecules with an applied electric field. nih.gov

The magnitude of the dielectric anisotropy directly influences the threshold voltage (Vth) of the liquid crystal device; a larger |Δε| generally leads to a lower Vth. ossila.com This is crucial for reducing the power consumption of displays, a key consideration for mobile devices. ossila.com Research on related difluoroterphenyl compounds shows a systematic variation in the magnitude of dielectric anisotropy based on the number of linked mesogenic units, highlighting the predictable nature of molecular design in this field. nih.gov

| Compound Type | Typical Δε Value | Primary Application Mode |

|---|---|---|

| 4-cyano-4'-pentylbiphenyl (B1218408) (5CB) | +10.8 | Twisted Nematic (TN) |

| Laterally Monofluoro-biphenyl LC | +2 to +5 | TN / Low Voltage Mixtures |

| Laterally Difluoro-biphenyl LC (e.g., this compound) | -2 to +2 | Vertical Alignment (VA) / In-Plane Switching (IPS) |

Exploration in Organic Electronics and Optoelectronic Devices

The biphenyl scaffold is a common building block in organic electronics due to its rigid, conjugated structure that can facilitate charge transport. The introduction of fluorine atoms provides a powerful method for tuning the electronic energy levels and improving the stability of these materials.

In the field of organic electronics, materials must possess specific energy levels (HOMO and LUMO) to ensure efficient injection and transport of charge carriers (holes and electrons). nih.gov Fluorination is a widely used strategy to lower both the HOMO and LUMO energy levels of organic semiconductors. This effect stems from the high electronegativity of the fluorine atom, which stabilizes the molecule against oxidative degradation and can improve air stability. nih.gov

While direct integration of this compound into OLEDs is not widely documented, its electronic properties make it a candidate for investigation as a host material in emissive layers or as a component in charge-transporting layers. nih.govnih.gov The high thermal stability and well-defined glass transition temperatures observed in similar fluorinated molecular glasses make them well-suited for creating stable, amorphous electroactive layers in OLED devices. mdpi.com The biphenyl core provides a good charge transport pathway, and the fluorine atoms could enhance electron injection or transport properties, potentially leading to more balanced charge carrier mobility and higher device efficiency. nih.gov

The conjugated π-system of the biphenyl core allows for the delocalization of electrons, making it a candidate for use as a molecular wire. nih.gov Such wires are nanoscale components that can conduct electrical current. Theoretical and computational studies on fluorinated biphenyls suggest that the electronic coupling between the two phenyl rings can be modulated by the substitution pattern, influencing the efficiency of charge transfer along the molecular axis. acs.org

Furthermore, fluorinated biphenyls are investigated for their photoluminescent properties. nih.gov The substitution pattern and the nature of the terminal groups can significantly alter the absorption and emission wavelengths. beilstein-journals.orgnih.gov The rigid biphenyl structure can lead to high fluorescence quantum yields by minimizing non-radiative decay pathways. For this compound, the difluoro-substitution would likely result in a blue-shifted emission compared to its non-fluorinated counterpart, making it of interest for applications as a blue-emitting fluorophore. beilstein-journals.org

| Compound Type | Absorption Max (λabs, nm) | Emission Max (λPL, nm) | Fluorescence Quantum Yield (ΦPL) |

|---|---|---|---|

| Biphenyl | ~250 | ~310 | 0.18 |

| Fluorinated Diphenylacetylene (Methoxy-substituted) | - | ~415 (in PMMA film) | - |

| Fluorinated Diphenylacetylene (Diphenylamino-substituted) | - | ~506 (in PMMA film) | - |

Supramolecular Chemistry and Self-Assembly Phenomena

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The structure of this compound makes it an excellent candidate for forming ordered, self-assembled structures. This propensity arises from a combination of interactions:

π-π Stacking: The aromatic biphenyl cores can stack on top of each other, driven by attractive interactions between their electron clouds.

Dipole-Dipole and C-H···F Interactions: The highly polar C-F bonds introduce specific directional interactions. Hydrogen bonds involving the fluorine atoms (C-H···F) and dipole-dipole interactions can guide the molecules into well-defined hierarchical structures. acs.org

These interactions can lead to the spontaneous formation of complex architectures such as nanofibers, ribbons, or helical structures. researchgate.netresearchgate.net Research on biphenyl-tripeptides has demonstrated their ability to self-assemble into robust supramolecular nanofiber hydrogels, indicating the strong directional influence of the biphenyl unit. researchgate.net Similarly, studies on other biphenyl derivatives have shown that self-assembly can trigger unique optical properties like circularly polarized luminescence. nih.gov The ability of this compound to self-assemble could be exploited in the bottom-up fabrication of novel nanomaterials for sensors, catalysis, or advanced optical systems.

Chiral-Induced Self-Assembly and Ordered Structures

The introduction of chirality into molecules containing fluorinated biphenyl units can lead to the formation of highly ordered, complex supramolecular structures. While specific studies on chiral derivatives of this compound are not available, research on analogous chiral fluorinated liquid crystals demonstrates the profound effect of stereochemistry on self-assembly. Chiral molecules, by breaking mirror symmetry, can induce helical superstructures, which are crucial for applications in optics and photonics. tandfonline.commdpi.com

In many chiral liquid crystal systems, the molecular chirality is translated into a macroscopic helical twist, leading to the formation of cholesteric phases. tandfonline.com The pitch of this helix is a critical parameter that determines the selective reflection of light, a property exploited in color displays and optical filters. The interplay of intermolecular forces, such as π-π stacking of the biphenyl cores and van der Waals interactions of the alkyl chains, along with the steric and electrostatic effects of the fluorine substituents, dictates the stability and pitch of these helical structures. For instance, studies on other chiral biphenyls have shown that even subtle changes in the chiral moiety can significantly alter the self-assembled architecture. nih.gov

The self-assembly of axially chiral 4,4'-bipyridines into well-defined metallo-supramolecular squares further illustrates the power of chirality in directing the formation of discrete, ordered structures. researchgate.net This principle suggests that chiral derivatives of this compound could be designed to self-assemble into specific, functional architectures.

Investigation of Self-Assembly Mechanisms in Fluorinated Biphenyl Systems

The self-assembly of molecules containing fluorinated biphenyl units is governed by a delicate balance of non-covalent interactions. The fluorine atoms, with their high electronegativity and low polarizability, play a crucial role in modulating these interactions. nih.gov They can influence the electronic distribution within the biphenyl core, affecting π-π stacking, and can also participate in specific fluorine-fluorine or fluorine-hydrogen interactions.

In fluorinated liquid crystals, the position and number of fluorine substituents can significantly impact the mesophase behavior, including transition temperatures and the type of liquid crystalline phase formed. tandfonline.com For instance, lateral fluorine substitution in biphenyls can alter the molecular shape and dipole moment, which in turn affects the packing and ordering of the molecules in the liquid crystalline state. Research on fluorinated biphenyl aromatic polyimides has also highlighted the role of fluorine in reducing segmental mobility, which can lead to more ordered, sieve-like structures beneficial for applications such as gas separation. uva.es

Role in Metal-Organic Frameworks (MOFs) and Polymers of Intrinsic Microporosity (PIMs)

The structural features of this compound make it and its derivatives potential candidates for use as building blocks in porous materials like Metal-Organic Frameworks (MOFs) and Polymers of Intrinsic Microporosity (PIMs).

In MOFs, organic molecules, or "linkers," connect metal ions or clusters to form a crystalline, porous framework. The properties of the MOF are highly dependent on the geometry and functionality of the linker. researchgate.net Fluorinated linkers are of particular interest because the presence of fluorine atoms can enhance the framework's hydrophobicity and chemical stability. researchgate.netrsc.orgresearchgate.net This can be advantageous for applications such as gas separation in humid environments or for the selective adsorption of specific molecules. researchgate.netrsc.orgresearchgate.net A dicarboxylic acid derivative of this compound could serve as a linker in the synthesis of novel MOFs with tailored pore environments. The difluoro-biphenyl core would provide rigidity, while the pentyl chain could influence the pore size and surface properties.

PIMs are a class of microporous polymers that derive their porosity from an inefficient packing of their rigid and contorted polymer chains. researchgate.net The introduction of fluorinated groups into the polymer backbone is a known strategy to enhance the intrinsic microporosity and, consequently, the gas permeability of these materials. nih.govresearchgate.net The rigidity of the biphenyl unit in this compound is a desirable characteristic for a PIM monomer. Polymerization of a suitable derivative of this compound could lead to a PIM with high free volume and potentially excellent performance in gas separation applications.

Table 2: Potential Impact of Incorporating this compound Derivatives into Porous Materials

| Material | Potential Role of the Compound's Derivative | Anticipated Property Enhancement |

|---|---|---|

| MOFs | As a fluorinated organic linker | Increased hydrophobicity, enhanced chemical stability, tailored pore environment |

| PIMs | As a monomer for a rigid, fluorinated polymer backbone | High intrinsic microporosity, improved gas permeability, good thermal stability |

Environmental Aspects and Degradation Research of Liquid Crystal Monomers Lcms Including Fluorinated Biphenyls

Occurrence and Distribution of Fluorinated Biphenyl (B1667301) Liquid Crystal Monomers in Environmental Compartments

Fluorinated liquid crystal monomers (FLCMs), a component of liquid crystal displays (LCDs), are increasingly being identified as emerging environmental contaminants. researchgate.netnih.govacs.org Their widespread use and stability have led to their detection in various environmental compartments, raising concerns about their persistence and potential for bioaccumulation. researchgate.net

Studies have comprehensively identified numerous LCMs in waste LCD panels, including a significant proportion of fluorinated biphenyl analogues (FBAs). nih.gov Research on waste television and computer LCD panels detected 64 out of 93 target LCMs, with 39 being FBAs. nih.gov The total concentrations of these FBAs were comparable to non-fluorinated biphenyl analogues and significantly higher than cyanobiphenyl analogues, indicating their common usage. nih.gov The global release of LCMs from discarded LCD panels into the environment is estimated to be between 1.07 and 107 kilograms per year. nih.govacs.org

The physicochemical properties of these compounds, such as high n-octanol–water partition coefficients (Kow), suggest a tendency to accumulate in solid environmental phases. acs.org Per- and polyfluoroalkyl substances (PFAS), a broader class of fluorinated compounds, exhibit partitioning behavior where longer-chain compounds tend to adsorb to sediment, while shorter-chain variants are more prevalent in the water column. nj.govnih.gov For instance, in one study of a subtropical river, total PFAS concentrations ranged from 2.5 to 410 ng/L in water and 0.24 to 1.9 ng/g (dry weight) in sediment. nih.gov Similarly, another investigation found total PFC levels in a river to be 73.0 ± 3.0 ng/L in water and 8.4 ± 0.5 ng/g in sediment. researchgate.net This suggests that fluorinated biphenyls released into aquatic environments will likely be distributed between the water column and sediment, with potential for long-range transport. researchgate.net

Table 1: Detected Concentrations of Perfluoroalkyl Substances (PFAS) in Environmental Compartments from Selected Studies

| Environmental Compartment | Compound Class | Concentration Range | Location/Source |

|---|---|---|---|

| River Water | PFAS | 2.5 - 410 ng/L | Jiulong River, China nih.gov |

| River Sediment | PFAS | 0.24 - 1.9 ng/g dw | Jiulong River, China nih.gov |

| River Water | PFCs | 73.0 ± 3.0 ng/L | Orge River, France researchgate.net |

| River Sediment | PFCs | 8.4 ± 0.5 ng/g | Orge River, France researchgate.net |

| Lake Water | ΣPFAS | 95 - 100 ng/L | Lake Sänksjön nih.gov |

| Lake Sediment | ΣPFAS | 3.0 - 61 µg/kg dw | Lake Sänksjön nih.gov |

Study of Photodegradation and Chemical Degradation Mechanisms for Biphenyl-based Compounds

In addition to microbial processes, photodegradation and other chemical reactions contribute to the transformation of biphenyl-based compounds in the environment. Fluorinated biphenyl derivatives are generally designed to be stable towards chemicals, heat, and light for their application in LCDs. google.com However, under certain environmental conditions, particularly in the presence of sunlight and reactive chemical species, they can undergo degradation.

The photocatalytic degradation of several fluorinated LCMs has been investigated, revealing structure-reactivity relationships. researchgate.netnih.gov The degradation rates and pathways are influenced by the molecular structure, particularly the electrostatic potential (ESP) distribution on the molecule. researchgate.netnih.gov Compounds with mainly negative ESP regions were found to be more vulnerable to electrophilic attack by reactive oxygen species (ROS) such as hydroxyl radicals (•OH), superoxide radicals (•O2⁻), and holes (h⁺). researchgate.netnih.gov

Key degradation mechanisms for these compounds in photocatalytic processes include:

Carbon bond cleavage: Breaking of the bonds within the molecule's carbon skeleton.

Benzene (B151609) ring opening: Cleavage of the aromatic ring structure, leading to smaller, more easily degradable compounds. researchgate.netnih.gov

The presence of certain functional groups can alter the reactivity. For example, a methoxy group was found to reduce the nucleophilic reactivity on the benzene ring of one LCM, leading to a slower detoxification efficiency. researchgate.netnih.gov Studies on non-fluorinated biphenyl derivatives have shown that the hydroxyl group plays a significant role in adsorption to photocatalytic surfaces like TiO2, which is a key step in the degradation process. acs.org For PCBs, photodegradation on suspended particles in water is influenced by the molecule's hydrophobicity and the charge carried by its aromatic carbon atoms. nih.gov

Environmental Fate Modeling and Persistence Assessment of Fluorinated Biphenyl LCMs

Assessing the long-term environmental behavior of fluorinated biphenyl LCMs involves environmental fate modeling and persistence assessment. These compounds are often categorized as persistent, bioaccumulative, and toxic (PBT) pollutants. researchgate.netresearchgate.net

Persistence Assessment: Persistence is evaluated based on the half-life of a substance in different environmental compartments. Regulatory criteria, such as those defined under the Canadian Environmental Protection Act, 1999 (CEPA 1999), classify a substance as persistent if its half-life meets or exceeds thresholds like:

≥ 182 days in water

≥ 365 days in sediment

≥ 182 days in soil canada.ca

The strong carbon-fluorine bond contributes to the high persistence of many fluorinated compounds. nj.gov While some fluorinated alternatives to legacy PFAS were predicted to be similarly persistent, specific experimental data for many FLCMs are scarce. nih.gov

Bioaccumulation Assessment: Bioaccumulation potential is typically assessed using the bioconcentration factor (BCF), bioaccumulation factor (BAF), or the octanol-water partition coefficient (log Kow). A BCF or BAF of ≥ 5000, or a log Kow of ≥ 5.0, often indicates a high potential for bioaccumulation. canada.ca Fluorinated LCMs are known to have high Kow values, suggesting they are likely to bioaccumulate in organisms. acs.org Studies on various perfluorinated compounds have shown that bioaccumulation factors can be high and tend to increase with the length of the perfluoroalkyl chain. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-difluoro-4'-pentyl-1,1'-biphenyl, and what purification methods ensure high yield and purity?

- Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between fluorinated aryl halides and pentyl-substituted boronic acids. For biphenyl derivatives, palladium catalysts and optimized reaction conditions (temperature, solvent, ligand) are critical. Purification via column chromatography with hexane/ethyl acetate gradients or recrystallization in ethanol can isolate the product . Challenges in steric hindrance due to fluorine substituents may require iterative optimization of stoichiometry and reaction time.

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR resolves fluorine environments, while NMR identifies alkyl chain integration and aromatic proton splitting patterns.

- X-ray Crystallography : Resolves molecular geometry and substituent orientation, as demonstrated for fluorinated biphenyl analogs in crystallography studies .

- Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic patterns.

- DFT Calculations : Validates experimental data (e.g., bond angles, torsional strain) via theoretical models, as shown in organotellurium biphenyl studies .

Q. How does the fluorine substitution at the 3,5-positions influence the electronic properties of the biphenyl core?

- Methodological Answer : Fluorine’s strong electron-withdrawing effect reduces electron density on the aromatic ring, altering dipole moments and π-π stacking interactions. DFT studies on fluorinated biphenyls reveal decreased HOMO-LUMO gaps and enhanced charge transfer capabilities compared to non-fluorinated analogs . Experimental validation via cyclic voltammetry can quantify redox potentials.

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical (DFT) and experimental data for fluorinated biphenyl derivatives?

- Methodological Answer : Discrepancies often arise from approximations in DFT functionals or solvent effects unaccounted for in simulations. To address this:

- Benchmarking : Compare multiple functionals (e.g., B3LYP vs. M06-2X) against crystallographic data .

- Solvent Modeling : Include implicit solvent models (e.g., PCM) to mimic experimental conditions.

- Vibrational Analysis : Match computed IR/Raman spectra with experimental data to validate conformational stability .

Q. What strategies mitigate thermal or photochemical degradation of this compound in experimental settings?

- Methodological Answer :

- Thermal Stability : Thermogravimetric analysis (TGA) under inert atmospheres identifies decomposition thresholds. Stabilizers like antioxidants (e.g., BHT) can prolong shelf life.

- Photostability : UV-vis spectroscopy under controlled light exposure assesses degradation kinetics. Storage in amber vials and use of UV filters are recommended .

Q. How do steric and electronic effects of the pentyl chain impact mesomorphic behavior in liquid crystal (LC) applications?

- Methodological Answer : The pentyl chain enhances LC phase stability by promoting van der Waals interactions between alkyl chains. Competitive effects arise from fluorine’s electronegativity, which disrupts polarizability. To evaluate:

- Polarized Optical Microscopy (POM) : Observes phase transitions (nematic/smectic).

- Differential Scanning Calorimetry (DSC) : Quantifies enthalpy changes during phase transitions.

- Synchrotron XRD : Resolves layer spacing and molecular packing .

Q. What are the challenges in synthesizing enantiomerically pure derivatives of this compound, and how can they be addressed?

- Methodological Answer : Fluorine’s small size and high electronegativity complicate chiral resolution. Strategies include:

- Chiral Auxiliaries : Use of enantiopure boronic esters in Suzuki couplings.

- HPLC with Chiral Columns : Separates enantiomers using cellulose- or amylose-based stationary phases.

- Circular Dichroism (CD) Spectroscopy : Confirms enantiomeric excess post-synthesis .

Data Analysis and Interpretation

Q. How should researchers approach systematic literature reviews for fluorinated biphenyls to identify data gaps?

- Methodological Answer : Follow EPA’s High Production Volume (HPV) Chemical Assessment framework:

- Database Searches : Use SciFinder, Reaxys, and PubMed with keywords (e.g., “fluorinated biphenyl synthesis,” “DFT biphenyl”).

- Inclusion Criteria : Prioritize peer-reviewed studies with full experimental details.

- Contradiction Mapping : Tabulate conflicting results (e.g., reaction yields, spectral data) and propose validation experiments .

Q. What statistical methods are suitable for analyzing structure-activity relationships (SAR) in biphenyl derivatives?

- Methodological Answer :

- Multivariate Regression : Correlates substituent electronic parameters (Hammett σ) with biological/physicochemical properties.

- Principal Component Analysis (PCA) : Reduces dimensionality in datasets (e.g., solubility, LC phase behavior) to identify dominant variables .

Tables for Key Data

Table 1 : Comparative DFT vs. Experimental Data for Fluorinated Biphenyls

| Property | DFT Value (B3LYP/6-31G*) | Experimental Value | Deviation (%) | Source |

|---|---|---|---|---|

| Bond Length (C-F, Å) | 1.34 | 1.33 | 0.75 | |

| Torsional Angle (°) | 42.1 | 40.5 | 3.9 |

Table 2 : Thermal Stability of Fluorinated Biphenyl Derivatives

| Compound | Decomposition Temp. (°C) | Method | Reference |

|---|---|---|---|

| 3,5-Difluoro-4'-pentyl | 285 | TGA (N) | |

| 4'-Methyl Analog | 272 | TGA (Air) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.